6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
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Overview
Description
6-Amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride is a chemical compound with the CAS Number: 1443979-72-3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H10N2OS.ClH/c9-5-1-2-7-6 (3-4-12-7)10-8 (5)11;/h3-5H,1-2,9H2, (H,10,11);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 218.71 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Properties
- The compound has been synthesized through various methods, such as the tin(IV) chloride-catalyzed Friedel-Crafts cyclization, illustrating its chemical versatility and potential for modification in research applications (Satake et al., 1986).
Potential Antineoplastic Applications
- While initial investigations into the antineoplastic (anti-cancer) potential of related thieno[2,3-b]azepin-4-ones did not indicate significant activity, this class of compounds continues to be explored for potential therapeutic applications (Koebel, Needham, & Blanton, 1975).
Photolysis and Structural Transformations
- The compound and its derivatives have been subjected to photolysis, demonstrating interesting structural transformations, which could be relevant for understanding its reactivity and potential uses in photochemistry (Daly et al., 1988).
Novel Heterocyclic Systems
- Research has explored the creation of novel heterocyclic systems using this compound, which is important for the development of new chemical entities in medicinal chemistry and material science (Venkateswarlu & Sunkaraneni, 2005).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-amino-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS.ClH/c9-5-1-2-7-6(3-4-12-7)10-8(5)11;/h3-5H,1-2,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRGPCFKJJODFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)NC(=O)C1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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